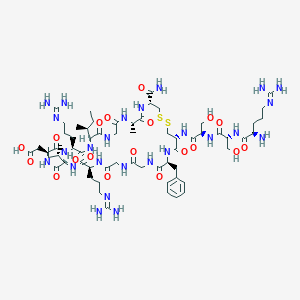

H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2

Overview

Description

This compound is an analogue of C-type natriuretic peptide (CNP) that has been modified by the addition of a tyrosine residue at the NH2 terminus. This modification allows for the iodination of the peptide, which is a common practice to enable the tracking and study of peptides in biological systems.

Mechanism of Action

Target of Action

The primary target of 3-Tyr-C-anp, also known as Anp (4-23)NH2, de-(gln(18)-ser(19)-gly(20,22)-leu(21))- or C-Anp-(4-23), is the natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), which are potent endogenous hypotensive hormones .

Mode of Action

3-Tyr-C-anp interacts with its target, the GC-A/NPRA, to produce the intracellular second messenger cGMP . This interaction results in a series of cellular, biochemical, molecular, genetic, and clinical changes that contribute to the control of hypertension and cardiovascular homeostasis .

Biochemical Pathways

The interaction of 3-Tyr-C-anp with GC-A/NPRA affects several biochemical pathways. One such pathway is the suppression of the Ang II-induced PI3K/Akt-TN-C signaling pathway, a key mediator of myocardial inflammation . This pathway is involved in the regulation of blood pressure and cardiovascular diseases .

Pharmacokinetics

The pharmacokinetics of drugs can be influenced by factors such as the drug’s chemical structure, the patient’s physiological condition, and the method of administration .

Result of Action

The molecular and cellular effects of 3-Tyr-C-anp’s action are primarily related to its role in alleviating endoplasmic reticulum (ER) stress and stabilizing the unfolded protein response (UPR) . These effects contribute to its cytoprotective activity, reducing oxidative stress, suppressing apoptosis, and decreasing inflammation .

Action Environment

The action, efficacy, and stability of 3-Tyr-C-anp can be influenced by various environmental factors. For instance, the presence of other molecules, such as antibodies that detect ANP, can affect the compound’s action . Additionally, the microenvironment within the protein structure where the Tyr residue is embedded can influence the region-selective protein modification achievable .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Tyr-C-anp are closely related to its role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that tyrosine residues play an important role in protein-protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Cellular Effects

3-Tyr-C-anp exerts various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, natriuretic peptides, which 3-Tyr-C-anp is a part of, are known to elicit natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects, largely directed toward the reduction of blood pressure and cardiovascular diseases .

Molecular Mechanism

The molecular mechanism of action of 3-Tyr-C-anp involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The principal receptor involved in the regulatory actions of natriuretic peptides is guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA), which produces the intracellular second messenger cGMP .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tyr-C-anp involves the selective modification of tyrosine residues. One method involves the use of fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (Fmoc-SPPS) on a 2-chlorotrityl (Clt) resin . The peptide is then deprotected using trifluoroacetic acid (TFA) at low temperatures to yield the desired product . Another method involves the thioesterification of peptide azide, derived from a peptide hydrazide prepared on a NH2NH-Clt-resin with Fmoc-SPPS .

Industrial Production Methods: Industrial production methods for 3-Tyr-C-anp are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Tyr-C-anp undergoes various chemical reactions, including oxidation, reduction, and substitution . The phenol functionality in the side chain of tyrosine allows it to participate in both hydrophobic interactions and hydrogen bonding .

Common Reagents and Conditions: Common reagents used in the reactions involving 3-Tyr-C-anp include carbodiimide for thioesterification and trifluoroacetic acid for deprotection . The reactions are typically carried out at low temperatures to preserve the integrity of the compound .

Major Products Formed: The major products formed from the reactions of 3-Tyr-C-anp depend on the specific reaction conditions. For example, thioesterification yields peptide thioesters containing tyrosine residues .

Scientific Research Applications

3-Tyr-C-anp has a wide range of scientific research applications. It is used in the study of protein–protein and protein-ligand interactions due to its ability to undergo selective modification at tyrosine residues . It is also used in the development of targeted drug delivery systems and defined biomaterials . Additionally, 3-Tyr-C-anp is used in the study of cardiovascular homeostasis and the regulation of blood pressure .

Comparison with Similar Compounds

3-Tyr-C-anp is unique due to its selective modification at tyrosine residues and its ability to be iodinated for tracking in biological systems. Similar compounds include other analogues of C-type natriuretic peptide (CNP) and peptides modified at tyrosine residues. These compounds share similar properties but differ in their specific modifications and applications.

Biological Activity

H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2, also known as a modified analogue of C-type natriuretic peptide (CNP), is a synthetic peptide with potential therapeutic applications. This compound's structure includes various amino acids that contribute to its biological activity, particularly in cardiovascular and renal functions.

Structural Characteristics

The compound's structure can be broken down as follows:

| Component | Amino Acid | Type |

|---|---|---|

| 1 | H-D-Arg | D-form |

| 2 | D-Ser | D-form |

| 3 | D-Ser | D-form |

| 4 | Cys(1) | Modified |

| 5 | Phe | L-form |

| 6 | Gly | L-form |

| 7 | Gly | L-form |

| 8 | Arg | L-form |

| 9 | Ile | L-form |

| 10 | Asp | L-form |

| 11 | Arg | L-form |

| 12 | Ile | L-form |

| 13 | Gly | L-form |

| 14 | Ala | L-form |

| 15 | Cys(1) | Modified |

This peptide's unique structure allows for specific interactions with biological receptors, enhancing its efficacy in therapeutic applications.

Cardiovascular Effects

Research indicates that this compound exhibits significant cardiovascular effects by acting as an agonist for natriuretic peptide receptors. These receptors are crucial for regulating blood pressure and fluid balance. The peptide's ability to induce vasodilation and natriuresis has been documented in various studies, suggesting its potential use in treating hypertension and heart failure.

Renal Function

The compound has also been shown to influence renal function positively. Studies demonstrate that it enhances renal blood flow and glomerular filtration rate (GFR), which are critical for maintaining fluid and electrolyte homeostasis. The mechanisms involve the activation of guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) in renal tissues, promoting diuresis and natriuresis.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including glioma and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

Study on Cardiovascular Effects

A study published in the Journal of Medicinal Chemistry evaluated the cardiovascular effects of the peptide in animal models. The results indicated a significant reduction in systolic blood pressure following administration, alongside an increase in renal blood flow. These findings support the hypothesis that the peptide can be utilized for managing cardiovascular diseases .

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of this compound. This study assessed its effects on various cancer cell lines using MTT assays to measure cell viability. The peptide exhibited IC50 values ranging from 10 to 30 μM across different cell lines, indicating potential as an anticancer agent .

Properties

IUPAC Name |

2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35+,36-,37-,38-,39-,40+,41+,42-,43-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURFYRODPWWLV-GPMOFFLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(=O)O)[C@@H](C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H107N25O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111863-73-1 | |

| Record name | Atrial natriuretic factor (4-23)NH2, de-gln(18)-de-ser(19)-de-gly(20,22)-de-leu(21)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111863731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: C-ANP-(4-23) is a ring-deleted analog of atrial natriuretic peptide (ANP) that specifically binds to the natriuretic peptide clearance receptor (NPR-C), also known as ANP-R2. Unlike ANP, which primarily activates the guanylate cyclase-coupled ANP receptors (NPR-A/B), C-ANP-(4-23) binding to NPR-C does not directly activate guanylate cyclase. Instead, NPR-C activation by C-ANP-(4-23) has been linked to various downstream effects, including:

- Increased plasma ANP and BNP levels: By blocking NPR-C-mediated clearance, C-ANP-(4-23) increases the half-life and circulating levels of endogenous ANP and brain natriuretic peptide (BNP). [, , , , , , , , ]

- Modulation of intracellular signaling pathways: Studies suggest that NPR-C activation can modulate adenylyl cyclase, phospholipase C, and mitogen-activated protein kinase (MAPK) signaling pathways, influencing cellular processes such as proliferation, migration, and hormone secretion. [, , , , , , , , ]

- Hemodynamic effects: In vivo studies show that C-ANP-(4-23) can lower blood pressure, particularly in models of hypertension. This effect is likely mediated by increased circulating ANP and BNP levels following NPR-C blockade. [, , , , , ]

ANone: C-ANP-(4-23) [des[Gln18, Ser19, Gly20, Leu21, Gly22]rANF-(4-23)-NH2] is a truncated analog of ANP lacking a specific sequence of amino acids. Detailed spectroscopic data and the exact molecular formula and weight might vary depending on the specific modifications and salt form. It's crucial to consult the literature or supplier information for precise details.

ANone: The provided research focuses primarily on the in vivo effects and pharmacokinetics of C-ANP-(4-23) and doesn't offer detailed information on its stability under various conditions or specific formulation strategies. Peptide stability is crucial for maintaining its biological activity and can be affected by factors such as temperature, pH, and enzymatic degradation.

ANone: Studies have investigated the pharmacokinetics of C-ANP-(4-23), showing:

- Rapid metabolism and clearance: Similar to ANP, C-ANP-(4-23) exhibits a rapid metabolic clearance rate (MCR) and a large volume of distribution, indicating extensive tissue distribution. [, ]

- Role of NPR-C in clearance: Blocking NPR-C with C-ANP-(4-23) significantly decreases the MCR and increases the half-life of both exogenous ANP and C-ANP-(4-23) itself, demonstrating the key role of NPR-C in regulating their clearance. [, ]

- Impact of disease states: In congestive heart failure models, the overall TMCR of ANP might not be significantly altered despite elevated endogenous ANP levels, suggesting a complex interplay of clearance mechanisms and disease-related factors. [, ]

ANone: C-ANP-(4-23) has demonstrated efficacy in various in vitro and in vivo models:

- In vitro:

- In vivo:

- C-ANP-(4-23) lowers pulmonary pressure in hypoxia-adapted rats, suggesting a potential therapeutic benefit in pulmonary hypertension. []

- It potentiates the effects of neutral endopeptidase inhibitors on blood pressure and renal function, highlighting its role in modulating endogenous ANP and BNP activity. [, , ]

- It attenuates angiogenesis in a murine sponge implant model, indicating potential anti-angiogenic properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.